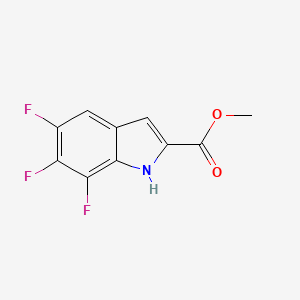

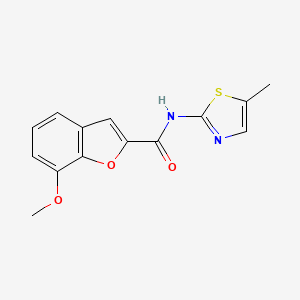

![molecular formula C6H13NOSi B2640949 2-[(Trimethylsilyl)oxy]propanenitrile CAS No. 41309-99-3](/img/structure/B2640949.png)

2-[(Trimethylsilyl)oxy]propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Trimethylsilyl)oxy]propanenitrile” is a chemical compound with the molecular formula C6H13NOSi . It has an average mass of 143.259 Da and a monoisotopic mass of 143.076645 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanenitrile group (a three-carbon chain with a nitrile group at one end) and a trimethylsilyl group (a silicon atom bonded to three methyl groups and one oxygen atom) attached to the middle carbon atom of the propanenitrile group .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

2-Amino-2-alkyl(aryl)propanenitriles, including 2-[(Trimethylsilyl)oxy]propanenitrile, are utilized as precursors for synthesizing various heterocyclic systems such as imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds demonstrate chemical and biological properties that are significant for potential applications in diverse fields (Drabina & Sedlák, 2012).

Application in Pd-Catalyzed Couplings

The compound has been studied for its role in palladium-catalyzed cross-couplings. In particular, vinyl tris(trimethylsilyl)germanes, which are closely related to this compound, are used in oxidative treatments to generate reactive species that engage in effective couplings with aryl and alkenyl halides (Wang & Wnuk, 2005).

Electrolyte Solvent for Lithium-Ion Batteries

3-((Trimethylsilyl)oxy) propionitrile, a variant of this compound, has been introduced as a non-volatile solvent for lithium-ion battery electrolytes. Its chemical and thermal stability enhances safety compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).

Living Cationic Polymerization

This compound and related compounds are utilized in the living cationic polymerization of vinyl ethers. They serve as bifunctional coupling agents, contributing to the creation of polymers with precise molecular weights and narrow distributions (Fukui et al., 1993).

Chemical Reactions and Synthesis

The compound is also involved in various chemical reactions, such as the regiospecific opening of epoxides to yield nitriles. This process is significant in creating specific organic compounds with applications in synthesis and material science (Sassaman et al., 1990).

Safety and Hazards

Safety data indicates that “2-[(Trimethylsilyl)oxy]propanenitrile” may be flammable and could cause harm if swallowed, inhaled, or if it comes into contact with skin . It’s recommended to handle this compound with appropriate protective equipment and to follow standard safety procedures for chemical handling .

Propiedades

IUPAC Name |

2-trimethylsilyloxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOSi/c1-6(5-7)8-9(2,3)4/h6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHXBGWQNOKLCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

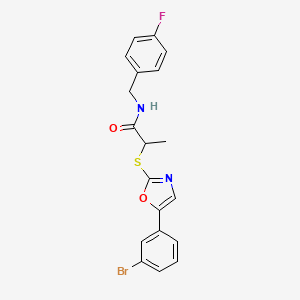

![5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2640867.png)

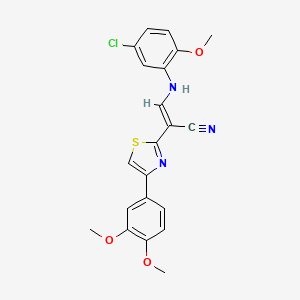

![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

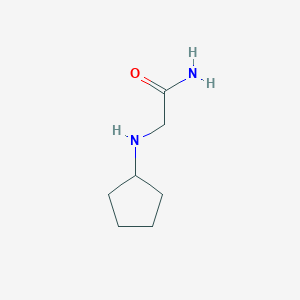

![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2640884.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2640888.png)